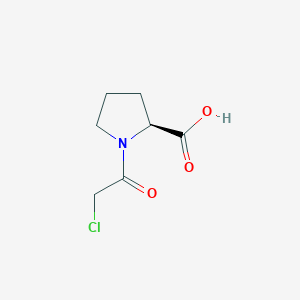

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

概要

説明

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chloroacetyl group attached to the nitrogen atom. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including dipeptidyl peptidase IV inhibitors used in the treatment of type-II diabetes .

準備方法

The synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with chloroacetyl chloride. The process can be summarized in the following steps :

N-Acylation: L-proline reacts with chloroacetyl chloride in the presence of a solvent and an acid-binding agent to form an N-acylated intermediate.

Cyclization: The intermediate undergoes cyclization in an alkaline environment with sodium iodide to form a cyclic intermediate.

Aminolysis: The cyclic intermediate is subjected to aminolysis in the presence of a solvent and an aminolysis agent to yield the desired product.

Industrial production methods often focus on optimizing reaction conditions to achieve high chiral purity and yield. The use of readily available and inexpensive raw materials, along with simple post-treatment steps, makes this method suitable for large-scale production .

化学反応の分析

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium iodide, phosphorus oxychloride, and various aminolysis agents . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

The synthesis of this compound typically involves the reaction of L-proline with chloroacetyl chloride. The process can be summarized as follows:

- Reagents : L-proline, chloroacetyl chloride, solvent (THF).

- Procedure :

- L-proline is dissolved in THF.

- Chloroacetyl chloride is added dropwise under reflux conditions.

- The reaction mixture is cooled and extracted with ethyl acetate.

- The organic layer is dried and crystallized to yield the target compound.

This method has been optimized to achieve high yields (up to 81%) and shorter reaction times compared to previous methods that required longer durations and lower temperatures .

Role in DPP-IV Inhibitors

DPP-IV inhibitors are a class of drugs used to manage type 2 diabetes by increasing incretin levels, which help regulate glucose metabolism. This compound serves as a precursor for several DPP-IV inhibitors, including:

- Vildagliptin : This compound is synthesized from the pyrrolidine derivative and has shown significant efficacy in clinical trials for diabetes management .

- NVP-LAF237 : Another DPP-IV inhibitor under clinical evaluation that utilizes this compound as an intermediate .

The biological activity of this compound has been explored in various studies:

- Case Study 1 : A study demonstrated that derivatives synthesized from this compound exhibited potent DPP-IV inhibitory activity. The synthesized compounds were tested against various biological targets, showing promising results for further development .

- Case Study 2 : In another research effort, a library of compounds derived from this compound was screened for their biological activity, leading to the identification of novel inhibitors with enhanced selectivity and potency .

作用機序

The mechanism of action of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a precursor to dipeptidyl peptidase IV inhibitors, it helps inhibit the enzyme’s activity, thereby prolonging the half-life of incretin hormones like glucagon-like peptide-1. This leads to enhanced insulin secretion and improved glucose tolerance in patients with type-II diabetes .

類似化合物との比較

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Another derivative used in the synthesis of dipeptidyl peptidase IV inhibitors.

1-(2-Chloroacetyl)-L-proline: A related compound with similar synthetic applications.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and its role as a key intermediate in pharmaceutical synthesis.

生物活性

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are significant in the management of type 2 diabetes. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acylation of L-proline with chloroacetyl chloride. This method is noted for its efficiency and simplicity, avoiding complex protection-deprotection strategies. The compound serves as a key intermediate in the production of various DPP-4 inhibitors, including Vildagliptin, which has been extensively studied for its antidiabetic properties .

DPP-4 Inhibition

DPP-4 inhibitors are crucial in managing blood glucose levels by preventing the degradation of incretin hormones. This compound has been shown to exhibit moderate DPP-4 inhibitory activity. In vitro studies indicate that derivatives synthesized from this compound demonstrate varying degrees of inhibition against DPP-4, with some analogs showing enhanced efficacy compared to Vildagliptin. For instance, certain synthesized compounds exhibited greater DPP-4 inhibitory activity and effectively reduced serum glucose levels in diabetic mice .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrrolidine ring and the introduction of various substituents can significantly influence the biological activity of the derivatives. Notably, the presence of electron-withdrawing groups and specific spatial arrangements has been correlated with increased potency against DPP-4. For example, compounds with aromatic substitutions displayed improved binding affinity at the DPP-4 active site .

Case Study 1: Vildagliptin Synthesis

In a study focused on synthesizing Vildagliptin from this compound, researchers demonstrated that this compound could be transformed into nitrile derivatives through a one-pot reaction with acetonitrile. The resulting compounds were evaluated for their DPP-4 inhibitory activity, revealing that specific derivatives had comparable or superior activity to Vildagliptin .

Case Study 2: Comparative Analysis

A comparative analysis was conducted on various pyrrolidine-based DPP-4 inhibitors derived from this compound. The study assessed their pharmacokinetic properties and biological efficacy in type 2 diabetic models. Results indicated that certain analogs not only inhibited DPP-4 effectively but also exhibited favorable pharmacokinetics, making them potential candidates for further clinical development .

特性

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDUOIDIFSKLNB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23500-10-9 | |

| Record name | 1-(2-Chloroacetyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-chloroacetyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。